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molecular formula C7H4BrFO2 B3034629 3-Bromo-6-fluoro-2-hydroxybenzaldehyde CAS No. 199287-82-6

3-Bromo-6-fluoro-2-hydroxybenzaldehyde

Cat. No. B3034629
M. Wt: 219.01 g/mol
InChI Key: DAWSNYZORFNMGT-UHFFFAOYSA-N
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Patent
US05955495

Procedure details

Ozone was conducted into a solution of 8.0 g (35 mmol) of 7-bromo-4-fluoro-2-methylbenzofuran at -78° C. until the colour became blue. Subsequently, argon was conducted through the solution which was then treated at -78° C. with 13 ml of dimethyl sulfide. After warming to room temperature the solution was concentrated in a vacuum and the residue was dissolved in 50 ml of ethanol. After the addition of 50 ml of 3% sodium hydrogen carbonate solution the mixture was stirred at 70° for 30 minutes. Subsequently, the mixture was poured on to 200 ml of ice-water, made acid with 10% HCl and extracted three times with 150 ml of diethyl ether. After drying over sodium sulfate concentration was carried out in a vacuum. The crude product obtained was purified by column chromatography on silica gel (dichloromethane/hexane 4:1). There were obtained 7.5 g (98%) of 3-bromo-6-fluoro-2-hydroxy-benzaldehyde as a pale yellow oil, which was used immediately in the next reaction.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[O+][O-].[Br:4][C:5]1[C:13]2[O:12]C(C)=[CH:10][C:9]=2[C:8]([F:15])=[CH:7][CH:6]=1.CSC>>[Br:4][C:5]1[C:13]([OH:12])=[C:9]([C:8]([F:15])=[CH:7][CH:6]=1)[CH:10]=[O:1]

Inputs

Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=CC=C(C=2C=C(OC21)C)F
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at 70° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in a vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 ml of ethanol
ADDITION
Type
ADDITION
Details
After the addition of 50 ml of 3% sodium hydrogen carbonate solution the mixture
ADDITION
Type
ADDITION
Details
Subsequently, the mixture was poured on to 200 ml of ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 150 ml of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate concentration
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (dichloromethane/hexane 4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=C(C=O)C(=CC1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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